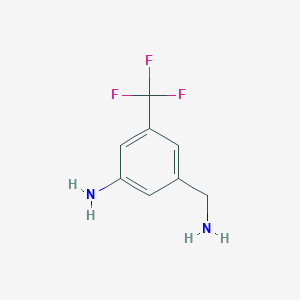

3-(Aminomethyl)-5-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

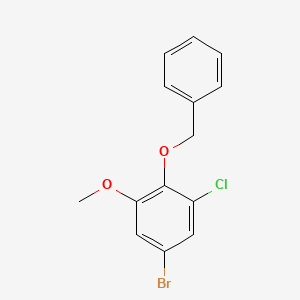

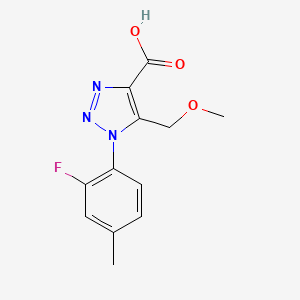

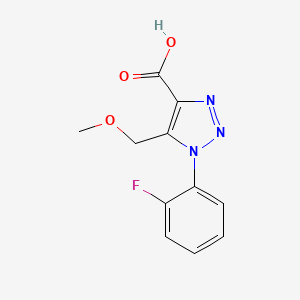

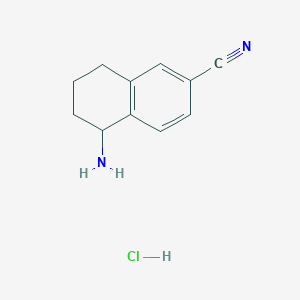

“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is an organic compound with the empirical formula C8H9F3N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of “3-(Aminomethyl)-5-(trifluoromethyl)aniline” and similar compounds has been a subject of research. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular weight of “3-(Aminomethyl)-5-(trifluoromethyl)aniline” is 190.17 . The InChI code is 1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2 . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can be predicted to interpret the orbital overlapping and the possibility of charge transfer within the molecule .Physical And Chemical Properties Analysis

“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is a solid substance . It is insoluble in water and denser than water .Scientific Research Applications

Metal-Free Amination in Organic Synthesis

3-(Aminomethyl)-5-(trifluoromethyl)aniline: serves as a key intermediate in metal-free amination reactions. Researchers have developed a simple and efficient annulation reaction involving this compound, which results in a series of 3-trifluoromethyl aniline derivatives . This process is significant for creating complex nitrogen-containing molecules without the need for metal catalysts, which is beneficial for green chemistry.

Trifluoromethylarylation of Alkenes

The compound is utilized in the trifluoromethylarylation of alkenes, a reaction that introduces both an aromatic and an aliphatic motif into alkenes . This method is notable for its selectivity and efficiency, achieved without additives or transition metals, and highlights the role of hexafluoroisopropanol (HFIP) as a solvent that enables this unique reactivity .

Proteomics Research

In proteomics, 3-(Aminomethyl)-5-(trifluoromethyl)aniline is used as a specialty chemical for various research applications. It’s particularly valuable in studies involving protein interactions and modifications, where its unique chemical properties can be leveraged to study protein dynamics .

Safety and Hazards

“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is classified as a combustible solid . It is harmful if swallowed or in contact with skin . It is also fatal if inhaled, causes skin irritation, serious eye damage, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

3-(Aminomethyl)-5-(trifluoromethyl)aniline, also known as α,α,α-Trifluoro-m-toluidine , is a nitrogen-containing compound. Its primary targets are alkenes, where it is used in the trifluoromethylarylation . Alkenes are unsaturated hydrocarbons that play a crucial role in many chemical transformations.

Mode of Action

The compound interacts with its targets (alkenes) through a process known as trifluoromethylarylation . This process involves the use of anilines, like 3-(Aminomethyl)-5-(trifluoromethyl)aniline, to functionalize alkenes .

Biochemical Pathways

The trifluoromethylarylation of alkenes using anilines involves a cascade process . This process begins with the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound . This is followed by an intramolecular addition of a carbanion to the keto carbonyl group, forming a dienone intermediate .

Result of Action

The result of the trifluoromethylarylation process is the formation of a series of 3-trifluoromethyl aniline derivatives . These derivatives are obtained in good to excellent yields under Kröhnke pyridine synthesis conditions .

Action Environment

The action of 3-(Aminomethyl)-5-(trifluoromethyl)aniline is influenced by the environment in which it is used. For instance, hexafluoroisopropanol (HFIP) acts as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent . This network is responsible for the altered reactivity and exquisite selectivity observed in the trifluoromethylarylation process .

properties

IUPAC Name |

3-(aminomethyl)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQNQVAKBKTESA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-5-(trifluoromethyl)aniline | |

CAS RN |

1233324-80-5 |

Source

|

| Record name | 3-(aminomethyl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)

![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)